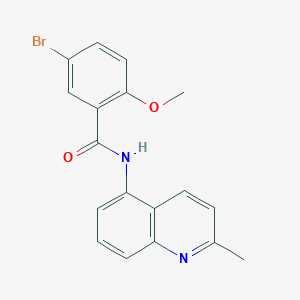
Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate, also known as MNMB, is a chemical compound that has drawn significant attention in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in a variety of cellular processes.
Mécanisme D'action
Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate exerts its pharmacological effects by inhibiting PKC, a family of serine/threonine kinases that play a crucial role in intracellular signaling pathways. PKC regulates various cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate binds to the catalytic domain of PKC, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate has been shown to have various biochemical and physiological effects. It inhibits the activity of PKC, leading to the modulation of downstream signaling pathways. Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate also reduces the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and enhances the expression of anti-inflammatory cytokines, such as interleukin-10. Moreover, Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate has been found to protect cells from oxidative stress-induced damage by increasing the expression of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various cellular processes. Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate has also been shown to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate has some limitations. It is a relatively complex molecule, making its synthesis challenging and expensive. Moreover, Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate may have off-target effects, which need to be carefully evaluated in experimental settings.
Orientations Futures
Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate has significant potential for further research and development. Future studies could focus on elucidating the molecular mechanisms underlying its pharmacological effects and identifying its potential therapeutic applications in various diseases. Moreover, the synthesis of Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate could be optimized to reduce costs and improve yields. Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate could also be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability, to enhance its therapeutic potential. Finally, Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate could be used as a lead compound for the development of novel PKC inhibitors with improved efficacy and selectivity.
Méthodes De Synthèse
Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate can be synthesized through a multistep process involving the reaction of 5-nitro-2-furoic acid with 4-morpholineethanol, followed by the coupling reaction with methyl 2-amino-5-benzoate. The final product is obtained through the esterification of the resulting intermediate with methanol.
Applications De Recherche Scientifique
Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate has been found to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, Methyl 5-({5-nitro-2-furoyl}amino)-2-(4-morpholinyl)benzoate has been found to protect neurons from oxidative stress-induced damage, suggesting its potential use in the treatment of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C17H17N3O7 |
|---|---|
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
methyl 2-morpholin-4-yl-5-[(5-nitrofuran-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C17H17N3O7/c1-25-17(22)12-10-11(2-3-13(12)19-6-8-26-9-7-19)18-16(21)14-4-5-15(27-14)20(23)24/h2-5,10H,6-9H2,1H3,(H,18,21) |
Clé InChI |
GCENVVMFENLISB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])N3CCOCC3 |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B277999.png)
![3-bromo-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278000.png)
![3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278002.png)
![3-chloro-4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278005.png)
![3-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278006.png)
![4-isopropoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278007.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278013.png)

![N-[4-methyl-3-(1-naphthoylamino)phenyl]-2-furamide](/img/structure/B278017.png)
![N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278019.png)
![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278020.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278021.png)
![N-{4-[(3-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B278022.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B278024.png)